2H-Indazole Regioisomerism Confers Distinct CB1 Receptor Activation Profiles Relative to 1H-Indazole SCRAs
The 2H-indazole-3-carboxamide scaffold represents a regioisomeric variant of the more common 1H-indazole-3-carboxamide class. Direct comparative pharmacological data for the target compound itself are not yet published; however, studies on structurally analogous 2-alkyl-2H-indazole regioisomers of AB-FUBINACA and AB-PINACA demonstrate that the 2H-indazole configuration retains CB1 receptor agonism but with quantitative shifts in potency and intrinsic activity compared to the corresponding 1H-indazole parent compounds [1]. This establishes that 2H-indazole-3-carboxamides are not pharmacologically equivalent to their 1H-counterparts, and the target compound's activity cannot be inferred from 1H-indazole-3-carboxamide data.
| Evidence Dimension | CB1 receptor agonism – regioisomer-dependent activity |
|---|---|
| Target Compound Data | No published quantitative CB1 EC₅₀ data available for N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide |
| Comparator Or Baseline | AB-FUBINACA (1H-indazole): CB1 EC₅₀ = 0.98 nM ; AB-FUBINACA 2H-regioisomer: retains CB1 activity but with altered potency vs. 1H parent [1] |
| Quantified Difference | Regioisomerism (2H vs. 1H) alters pharmacological profile; exact magnitude for the 4-hydroxyphenethyl-substituted analog remains to be determined |
| Conditions | Recombinant human CB1 receptor expressed in CHO cells; cAMP accumulation assay (HTRF) ; HEK293T CB1 β-arrestin2 recruitment assay [1] |
Why This Matters
Procurement of the correct 2H-indazole-3-carboxamide regioisomer is critical because substituting a 1H-indazole analog will produce non-equivalent CB1 activation data, invalidating SAR comparisons and forensic reference library entries.
- [1] Longworth M, et al. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicol. 2016;34:286–303. View Source
